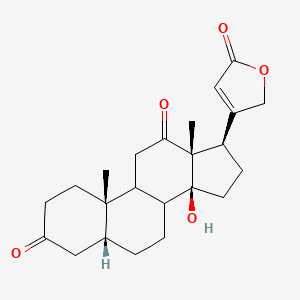

Digoxigenone

Description

Structure

3D Structure

Properties

CAS No. |

3810-94-4 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione |

InChI |

InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1 |

InChI Key |

SHRGTLYZJIVTMQ-HAXYUZPQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Digoxigenin: A Technical Guide for Researchers

An in-depth exploration of the hapten-based detection system, its mechanisms, and applications in molecular biology.

Digoxigenin (DIG) is a steroid molecule extracted from the flowers and leaves of the Digitalis plant species.[1] While biologically inert in most experimental systems, its high antigenicity and exclusive origin make it an invaluable tool in molecular biology and diagnostics.[1][2] This guide provides a comprehensive overview of the digoxigenin system, its core principles, and detailed protocols for its application in various research contexts.

The Digoxigenin System: Core Principles

The digoxigenin system is a powerful and versatile non-radioactive method for the detection of biomolecules.[2] The fundamental principle lies in the specific and high-affinity interaction between digoxigenin, a hapten, and an anti-digoxigenin antibody.[1][3]

The workflow can be summarized in two key stages:

-

Labeling: The target molecule, which can be a nucleic acid probe (DNA or RNA) or a primary or secondary antibody, is covalently conjugated with digoxigenin.[1][4]

-

Detection: An anti-digoxigenin antibody, which is typically conjugated to a reporter molecule such as an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) or a fluorophore, is used to detect the DIG-labeled molecule.[5] The reporter molecule then generates a detectable signal, allowing for the localization and quantification of the target molecule.

The high specificity of the anti-DIG antibody for digoxigenin, a molecule not naturally present in most biological samples, results in a detection system with a high signal-to-noise ratio and low background.

Quantitative Data

The efficiency of the digoxigenin system is underpinned by the strong and specific interaction between DIG and its corresponding antibody. The following tables summarize key quantitative data related to this interaction and the sensitivity of DIG-based detection methods.

| Parameter | Value | Source |

| Dissociation Constant (Kd) of DIG-Antibody Interaction | ~12 nM | [1] |

| Dissociation Constant (Kd) of Computationally Designed Binder (DIG10.3) | 541 ± 193 pM | [1] |

| Association Rate Constant (ka) of DIG-1E6 Antibody | 4.29 x 10⁵ 1/Ms | [3] |

| Dissociation Rate Constant (kd) of DIG-1E6 Antibody | 4.46 x 10⁻⁵ 1/s | [3] |

| Dissociation Constant (KD) of DIG-1E6 Antibody | 1.04 x 10⁻¹⁰ M | [3] |

| Application | Detection Limit | Source |

| Dot Blot (DIG-labeled RNA probes) | 0.03 - 0.1 pg/µl | |

| Northern Blot (DIG-labeled RNA probes) | Detectable in as little as 100 ng of total RNA | |

| Competitive Immunoassay for Digoxin | Down to 0.2 ng/mL | [1] |

| Dot Blot (multi-DIG-labeled probes vs. single-DIG probe) | 3.13 fM vs. 100 fM | [4] |

| ELISA for Digoxin | 0.026 µg/ml | [6] |

Experimental Protocols

This section provides detailed methodologies for key applications of the digoxigenin system.

Labeling of Nucleic Acid Probes with Digoxigenin-dUTP by PCR

This protocol describes the generation of DIG-labeled DNA probes using the polymerase chain reaction.

Materials:

-

DNA template

-

PCR primers

-

Taq DNA polymerase

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

DIG-11-dUTP

-

PCR buffer

-

Nuclease-free water

Procedure:

-

Prepare the PCR reaction mix: In a sterile PCR tube, combine the following components in the specified order:

-

Nuclease-free water

-

10x PCR buffer

-

dNTP mix (final concentration of each dNTP is typically 200 µM)

-

A mix of dTTP and DIG-11-dUTP (a common ratio is 65 µM dTTP and 35 µM DIG-11-dUTP)

-

Forward primer (final concentration 0.1 - 1.0 µM)

-

Reverse primer (final concentration 0.1 - 1.0 µM)

-

DNA template (10 pg - 100 ng)

-

Taq DNA polymerase (1-2.5 units)

-

-

Perform PCR: Use a standard thermal cycling program, adjusting the annealing temperature based on the primer pair and the extension time based on the amplicon length.

-

Verify the labeled probe: Analyze a small aliquot of the PCR product on an agarose gel to confirm the correct size and yield of the DIG-labeled probe.

In Situ Hybridization (ISH) with DIG-Labeled Probes

This protocol outlines the detection of specific mRNA transcripts in fixed tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled probe

-

Stringent wash buffers (e.g., SSC buffers)

-

Blocking solution

-

Anti-digoxigenin-AP or -HRP conjugate

-

Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

-

Counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by sequential immersion in a graded ethanol series (100%, 95%, 70%) and finally in distilled water.

-

-

Permeabilization:

-

Treat sections with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.

-

-

Hybridization:

-

Apply the DIG-labeled probe, diluted in hybridization buffer, to the tissue sections.

-

Incubate overnight at a temperature optimized for probe binding (typically 42-65°C).[7]

-

-

Stringent Washes:

-

Wash the slides in a series of stringent wash buffers at elevated temperatures to remove non-specifically bound probe.[7]

-

-

Immunodetection:

-

Block non-specific antibody binding sites with a blocking solution.

-

Incubate with an anti-digoxigenin antibody conjugated to AP or HRP. Dilutions typically range from 1:500 to 1:1500.[7]

-

-

Signal Development:

-

Incubate with the appropriate chromogenic substrate until the desired color intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain the sections to visualize cellular morphology.

-

Dehydrate the sections and mount with a coverslip using a compatible mounting medium.

-

Enzyme-Linked Immunosorbent Assay (ELISA) with Digoxigenin

This protocol describes a competitive ELISA for the quantification of an antigen.

Materials:

-

Microtiter plate coated with a capture antibody

-

Antigen standard and samples

-

DIG-labeled detection antibody

-

Anti-digoxigenin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer

Procedure:

-

Coating: Coat a microtiter plate with a capture antibody specific for the antigen of interest.

-

Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer.

-

Antigen Incubation: Add standards and samples to the wells and incubate to allow the antigen to bind to the capture antibody.

-

Detection Antibody Incubation: Add the DIG-labeled detection antibody, which will bind to a different epitope on the captured antigen.

-

Enzyme Conjugate Incubation: Add the anti-digoxigenin-HRP conjugate, which will bind to the DIG-labeled detection antibody.

-

Signal Development: Add the TMB substrate. The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of antigen present in the sample.

Immunohistochemistry (IHC) using Digoxigenin

This protocol details the use of a DIG-labeled secondary antibody for the detection of a primary antibody in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Antigen retrieval buffer

-

Primary antibody

-

DIG-labeled secondary antibody

-

Anti-digoxigenin-HRP or -AP conjugate

-

Chromogenic substrate (DAB or NBT/BCIP)

-

Counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: As described in the ISH protocol.

-

Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask the epitope.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody specific for the target antigen.

-

Secondary Antibody Incubation: Incubate with a DIG-labeled secondary antibody that recognizes the primary antibody.

-

Enzyme Conjugate Incubation: Incubate with an anti-digoxigenin-HRP or -AP conjugate.

-

Signal Development: Incubate with the appropriate chromogenic substrate.

-

Counterstaining and Mounting: As described in the ISH protocol.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the core workflows of the digoxigenin system.

Caption: General workflow of the digoxigenin labeling and detection system.

Caption: Step-by-step workflow for in situ hybridization using a DIG-labeled probe.

Caption: Workflow for a sandwich ELISA utilizing a DIG-labeled detection antibody.

References

The Principle of Digoxigenin (DIG) Labeling: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the principles and techniques of digoxigenin (DIG) labeling in molecular biology. From the core concepts to detailed experimental protocols and troubleshooting, this document serves as a practical resource for the successful application of this powerful non-radioactive labeling method.

Core Principles of Digoxigenin (DIG) Labeling

Digoxigenin (DIG) is a steroid hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule. It is exclusively found in the flowers and leaves of the Digitalis plant species (Digitalis purpurea and Digitalis lanata).[1][2] This unique origin is the cornerstone of the DIG system's high specificity. Since DIG is not naturally present in other organisms, anti-DIG antibodies do not cross-react with other biological molecules, resulting in very low background signals in various applications.[1][3][4]

The principle of DIG labeling involves the incorporation of this hapten into nucleic acid probes (DNA or RNA). These DIG-labeled probes are then used to identify specific target sequences in a sample through hybridization. The detection of the hybridized probe is achieved using a high-affinity anti-digoxigenin antibody conjugated to a reporter molecule, typically an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[1][5][6]

The enzymatic reporters catalyze a reaction with a specific substrate to produce a detectable signal. For instance, alkaline phosphatase can react with a chromogenic substrate like NBT/BCIP (Nitro Blue Tetrazolium Chloride/5-Bromo-4-Chloro-3-Indolyl Phosphate) to produce a colored precipitate, or with a chemiluminescent substrate like CSPD or CDP-Star to generate light that can be captured on X-ray film or with an imaging system.[3][5]

Quantitative Comparison of Labeling Methods

The choice of a labeling method often depends on the required sensitivity, safety considerations, and the specific application. The DIG system offers a compelling alternative to traditional radioactive labeling and another common non-radioactive method, biotin labeling.

| Feature | Digoxigenin (DIG) Labeling | Biotin Labeling | Radioactive Labeling |

| Sensitivity | High; can detect as little as 0.03 pg of homologous DNA on a Southern blot.[7] Comparable to or exceeding radioactive methods in some applications.[8] Two to ten-fold more sensitive than biotin in some dot blot applications. | High; but can be limited by endogenous biotin in some tissues, leading to higher background. | Very High; traditionally considered the most sensitive method. |

| Specificity | Very High; anti-DIG antibodies do not bind to other biological molecules.[1][4] | High; but potential for non-specific binding due to endogenous biotin in certain cells and tissues. | Very High; based on the specific decay properties of the radioisotope. |

| Safety | Non-radioactive, posing minimal safety risks. | Non-radioactive, posing minimal safety risks. | Involves handling of radioactive materials, requiring special precautions, licensing, and disposal procedures. |

| Probe Stability | High; DIG-labeled probes are stable for at least a year at -20°C.[9] | High; biotinylated probes are generally stable. | Limited; probe stability is dependent on the half-life of the radioisotope. |

| Detection Time | Rapid; colorimetric detection can be visualized within minutes to hours, and chemiluminescent detection in minutes. | Rapid; similar to DIG detection times. | Can be lengthy; requires exposure to X-ray film for hours to days. |

Experimental Workflows and Logical Relationships

The versatility of the DIG system allows for its application in a wide range of molecular biology techniques. The general workflow consists of three main stages: probe labeling, hybridization, and detection.

Overview of the DIG Labeling and Detection Workflow

Caption: General workflow of DIG labeling and detection.

Detailed Signaling Pathway for Detection

The detection phase of the DIG system is a multi-step process that amplifies the signal from the hybridized probe.

Caption: Signaling pathway for DIG detection.

Detailed Experimental Protocols

This section provides detailed methodologies for key DIG labeling and detection experiments.

DIG DNA Probe Labeling by PCR

This method incorporates DIG-11-dUTP into a specific DNA fragment during the polymerase chain reaction.

Materials:

-

Template DNA (plasmid, genomic DNA, etc.)

-

Specific primers

-

PCR DIG Probe Synthesis Kit (e.g., from Roche/Sigma-Aldrich) containing:

-

Taq DNA Polymerase

-

PCR Buffer

-

PCR DIG Labeling Mix (a mixture of dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)

-

-

Nuclease-free water

-

Thermocycler

Procedure:

-

On ice, prepare a 50 µL PCR reaction mixture in a sterile PCR tube as follows:

-

Template DNA: 10 pg - 100 ng

-

Forward Primer: 0.5 µM

-

Reverse Primer: 0.5 µM

-

PCR Buffer (10x): 5 µL

-

PCR DIG Labeling Mix (10x): 5 µL

-

Taq DNA Polymerase: 2.5 U

-

Nuclease-free water: to a final volume of 50 µL

-

-

Mix the components gently and centrifuge briefly.

-

Perform PCR using an optimized cycling program for your specific template and primers. A general program is:

-

Initial Denaturation: 94°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 7 minutes

-

-

Analyze a 5 µL aliquot of the PCR product on an agarose gel to verify the size and yield of the DIG-labeled probe. The labeled probe will migrate slightly slower than the unlabeled counterpart.

DIG RNA Probe Labeling by In Vitro Transcription

This method generates highly specific single-stranded RNA probes labeled with DIG-11-UTP.

Materials:

-

Linearized template DNA containing a T7, T3, or SP6 RNA polymerase promoter

-

DIG RNA Labeling Kit (e.g., from Roche/Sigma-Aldrich) containing:

-

T7, T3, or SP6 RNA Polymerase

-

Transcription Buffer

-

DIG RNA Labeling Mix (a mixture of ATP, CTP, GTP, UTP, and DIG-11-UTP)

-

RNase Inhibitor

-

-

DNase I, RNase-free

-

Nuclease-free water

Procedure:

-

In a sterile, RNase-free tube, assemble the following 20 µL reaction on ice:

-

Linearized Template DNA: 1 µg

-

Transcription Buffer (10x): 2 µL

-

DIG RNA Labeling Mix (10x): 2 µL

-

RNase Inhibitor: 1 µL

-

RNA Polymerase (T7, T3, or SP6): 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Mix gently and centrifuge briefly.

-

Incubate for 2 hours at 37°C.

-

To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

-

The DIG-labeled RNA probe can be used directly in hybridization or purified by ethanol precipitation.

-

Assess the yield and integrity of the probe by running an aliquot on a denaturing agarose gel.

Chemiluminescent Detection of DIG-labeled Probes

This protocol describes the detection of DIG-labeled probes hybridized to a membrane (e.g., in a Southern or Northern blot).

Materials:

-

Membrane with hybridized DIG-labeled probe

-

DIG Wash and Block Buffer Set (e.g., from Roche/Sigma-Aldrich) containing:

-

Washing Buffer

-

Maleic Acid Buffer

-

Blocking Solution

-

-

Anti-Digoxigenin-AP, Fab fragments

-

Chemiluminescent substrate (e.g., CSPD or CDP-Star)

-

Hybridization bags or a clean container

-

Imaging system or X-ray film

Procedure:

-

After hybridization and stringency washes, rinse the membrane for 1-5 minutes in Washing Buffer at room temperature.

-

Incubate the membrane in 100 mL of Blocking Solution for 30-60 minutes with gentle agitation.

-

Dilute the Anti-Digoxigenin-AP antibody 1:10,000 in Blocking Solution.

-

Incubate the membrane in the antibody solution for 30 minutes with gentle agitation.

-

Wash the membrane twice for 15 minutes each in 100 mL of Washing Buffer.

-

Equilibrate the membrane in 20 mL of Detection Buffer for 2-5 minutes.

-

Place the membrane on a clean surface (e.g., a hybridization bag) with the nucleic acid side up.

-

Apply 1 mL of the chemiluminescent substrate evenly onto the membrane.

-

Immediately cover the membrane with a second sheet of the hybridization bag to spread the substrate and remove any air bubbles.

-

Incubate for 5 minutes at room temperature.

-

Expose the membrane to an imaging system or X-ray film for 5-30 minutes. Multiple exposures can be taken to achieve the desired signal intensity.

Troubleshooting

Even with robust protocols, issues can arise. This section addresses common problems and their potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | Probe Labeling: - Inefficient labeling reaction. - Poor quality template DNA. | - Verify probe labeling efficiency by dot blot. - Increase incubation time for the labeling reaction. - Purify template DNA. |

| Hybridization: - Suboptimal hybridization temperature. - Insufficient probe concentration. - Probe degradation. | - Optimize hybridization temperature based on probe GC content and length. - Increase probe concentration. - Check probe integrity on a gel. | |

| Detection: - Inactive antibody or substrate. - Incorrect buffer pH. | - Use fresh antibody and substrate. - Ensure all buffers are at the correct pH. | |

| High Background | Hybridization: - Non-specific probe binding. - Insufficient stringency of washes. | - Increase hybridization temperature. - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). - Use a blocking agent (e.g., sheared salmon sperm DNA) in the prehybridization and hybridization steps. |

| Detection: - Insufficient blocking. - Antibody concentration too high. - Membrane dried out during the procedure. | - Increase blocking time to at least 30 minutes. - Optimize antibody concentration. - Ensure the membrane remains wet throughout the detection process. | |

| Spotty Background | - Aggregates in the antibody solution. - Precipitates in the detection substrate. - Particulate matter on the membrane. | - Centrifuge the antibody solution before use. - Ensure the substrate is completely dissolved. - Filter all buffers. |

By understanding the core principles, leveraging the quantitative advantages, and meticulously following the established protocols, researchers can effectively utilize digoxigenin labeling to achieve sensitive and specific detection of nucleic acids in a wide array of molecular biology applications.

References

- 1. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative and sensitive northern blot hybridization using PCR-generated DNA probes labeled with digoxigenin by nick translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonradioactive Northern blotting with biotinylated and digoxigenin-labeled RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative and sensitive northern blot hybridization using PCR-generated DNA probes labeled with digoxigenin by nick translation. | Semantic Scholar [semanticscholar.org]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. An improved protocol to increase sensitivity of Southern blot using dig-labelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ISH Troubleshooting - Creative Bioarray [histobiolab.com]

- 9. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Digoxigenin as a Hapten for Immunoassays: An In-Depth Technical Guide

Introduction

Digoxigenin (DIG) is a steroid hapten that has become an invaluable tool in molecular biology and immunology for the non-radioactive labeling and detection of biomolecules.[1][2][3] Found exclusively in the flowers and leaves of Digitalis purpurea and Digitalis lanata, its absence in other biological systems ensures that anti-DIG antibodies exhibit high specificity with minimal background binding.[1][3][4] This technical guide provides a comprehensive overview of the digoxigenin system, including its mechanism of action, quantitative performance data, detailed experimental protocols for various immunoassays, and visual representations of key workflows and signaling pathways.

Core Concepts

The DIG system is based on the highly specific and high-affinity interaction between digoxigenin and anti-digoxigenin antibodies.[1] Biomolecules such as nucleic acids, proteins, or lipids are covalently labeled with digoxigenin. These DIG-labeled molecules can then be detected using anti-digoxigenin antibodies that are conjugated to a reporter molecule, typically an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[1] The reporter molecule then generates a detectable signal, allowing for the qualitative or quantitative analysis of the target molecule.

Advantages of the Digoxigenin System:

-

High Specificity: As digoxigenin is not naturally present in most biological samples, anti-DIG antibodies do not cross-react with other molecules, leading to very low background signals.[1][3]

-

High Sensitivity: The system allows for the detection of very small amounts of target molecules, with some studies reporting detection of as little as 1 µg of plasmid DNA.[4][5]

-

Versatility: The DIG system can be used in a wide range of applications, including ELISA, Western blotting, in situ hybridization, Southern blotting, and Northern blotting.[3][6]

-

Safety: It provides a safe and effective alternative to radioactive labeling methods.[3]

Quantitative Data

The performance of the digoxigenin system has been well-characterized, and it compares favorably with other common hapten systems like biotin.

| Parameter | Value | Notes |

| Anti-DIG Antibody Binding Affinity (Kd) | ~12 nM | This indicates a strong binding interaction between the anti-DIG antibody and the hapten.[4] |

| Engineered DIG Binder Affinity (Kd) | 541 (+/- 193) pM | A computationally designed protein binder for DIG shows significantly higher affinity.[4] |

| Sensitivity vs. Biotin (Dot Blotting) | 2 to 10-fold more sensitive | In quantitative dot blotting for HPV DNA detection, DIG-labeled probes were found to be more sensitive than biotinylated probes.[7] |

| Sensitivity vs. Biotin (In Situ Hybridization) | 4-fold more sensitive | For the detection of HPV 16 DNA in anal carcinomas, DIG-labeled probes were four times more sensitive.[7] |

| General Sensitivity Comparison with Biotin | Comparable | In many applications, the sensitivity of digoxigenin-labeled probes is comparable to that of biotin-labeled probes.[8][9][10][11] |

| Digoxin ELISA Detection Range | 0.25 - 4.0 ng/ml | A competitive ELISA for digoxin demonstrates a clear detection range.[12] |

| Digoxin ELISA Sensitivity | 0.072 ng/ml | The lower limit of detection for a competitive digoxin ELISA.[12] |

Experimental Protocols

Preparation of Digoxigenin-Labeled RNA Probes by In Vitro Transcription

This protocol describes the synthesis of a DIG-labeled antisense RNA probe from a linearized plasmid template.

Materials:

-

Linearized plasmid DNA (1 µg) containing the target sequence downstream of a T7 or SP6 promoter

-

10x Transcription Buffer

-

DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-UTP)

-

RNase Inhibitor

-

T7 or SP6 RNA Polymerase

-

RNase-free DNase I

-

0.5 M EDTA

-

5 M LiCl

-

Chilled absolute ethanol

-

RNase-free water

Procedure:

-

Thaw all reagents on ice.

-

In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

-

Linearized plasmid DNA: 1 µg

-

10x Transcription Buffer: 2 µl

-

DIG RNA Labeling Mix: 2 µl

-

RNase Inhibitor: 1 µl

-

T7 or SP6 RNA Polymerase: 2 µl

-

RNase-free water to a final volume of 20 µl

-

-

Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

-

Incubate the reaction at 37°C for 2 hours.

-

Add 2 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the template DNA.

-

Stop the reaction by adding 2 µl of 0.5 M EDTA.

-

Precipitate the labeled RNA probe by adding 2.5 µl of 5 M LiCl and 75 µl of chilled absolute ethanol.

-

Mix well and incubate at -70°C for at least 30 minutes.

-

Centrifuge at 13,000 g for 15 minutes at 4°C.

-

Carefully remove the supernatant and wash the pellet with 100 µl of cold 70% ethanol.

-

Centrifuge at 13,000 g for 15 minutes at 4°C.

-

Remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the DIG-labeled RNA probe in 100-200 µl of RNase-free water.

-

Store the probe at -70°C.

Digoxigenin-Based In Situ Hybridization (ISH)

This protocol provides a general workflow for detecting mRNA in tissue sections using a DIG-labeled probe.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%, 50%)

-

DEPC-treated PBS

-

Proteinase K

-

4% Paraformaldehyde (PFA)

-

Prehybridization buffer

-

Hybridization buffer

-

DIG-labeled probe

-

Stringency wash buffers (e.g., SSC buffers)

-

Blocking solution

-

Anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP)

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Permeabilization:

-

Incubate slides in Proteinase K solution at 37°C. The incubation time needs to be optimized for the specific tissue type.

-

-

Post-fixation:

-

Fix the sections in 4% PFA for 10 minutes at room temperature.

-

-

Prehybridization:

-

Incubate the slides in prehybridization buffer for at least 1 hour at the hybridization temperature (e.g., 65°C).

-

-

Hybridization:

-

Dilute the DIG-labeled probe in hybridization buffer.

-

Denature the probe by heating at 80°C for 5 minutes, then chill on ice.

-

Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

-

-

Washes:

-

Perform a series of high-stringency washes with SSC buffers at the hybridization temperature to remove unbound and non-specifically bound probe.

-

-

Immunodetection:

-

Block non-specific antibody binding by incubating the slides in blocking solution for at least 30 minutes.

-

Incubate with Anti-DIG-AP antibody diluted in blocking solution for 2 hours at room temperature.

-

Wash the slides to remove unbound antibody.

-

-

Signal Development:

-

Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.[13]

-

-

Counterstaining and Mounting:

-

Stop the color reaction by washing with water.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate through an ethanol series, clear with xylene, and mount with a coverslip.[13]

-

Digoxigenin-Based ELISA

This protocol outlines a competitive ELISA for the quantification of a small molecule like digoxin.

Materials:

-

Microplate coated with anti-digoxin antibodies

-

Digoxin standards and samples

-

Digoxin-enzyme (e.g., HRP) conjugate

-

Wash buffer (e.g., PBST)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

Procedure:

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add the digoxin-enzyme conjugate to each well.

-

Incubate the plate to allow for competitive binding between the free digoxin in the sample/standard and the digoxin-enzyme conjugate for the limited antibody binding sites.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate in the dark for color development. The amount of color is inversely proportional to the amount of digoxin in the sample.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of digoxin in the samples.

Digoxigenin-Based Western Blot

This protocol describes the detection of a DIG-labeled protein.

Materials:

-

SDS-PAGE gel

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-digoxigenin antibody conjugated to HRP (Anti-DIG-HRP)

-

Chemiluminescent substrate

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with Anti-DIG-HRP antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound antibody.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an imaging system or X-ray film.

Visualizations

Experimental Workflow for DIG In Situ Hybridization

Caption: Workflow for Digoxigenin In Situ Hybridization.

Alkaline Phosphatase (AP) Signaling Pathway

Caption: AP chromogenic detection pathway.

Horseradish Peroxidase (HRP) Signaling Pathway

Caption: HRP chromogenic detection pathway.

Conclusion

The digoxigenin system offers a robust, sensitive, and specific method for the non-radioactive detection of biomolecules in a wide array of immunoassays. Its key advantage lies in the high specificity of the anti-DIG antibody, which minimizes background and enhances signal-to-noise ratios. With well-established protocols and comparable or even superior sensitivity to other hapten systems like biotin, the DIG system remains a cornerstone technique for researchers in molecular biology, cell biology, and diagnostics. This guide provides the foundational knowledge and practical protocols to successfully implement digoxigenin-based immunoassays in the laboratory.

References

- 1. Preparation of Digoxigenin labeled riboprobes — English [quality4lab.igb.cnr.it]

- 2. Preparation and hydrolysis of digoxygenin-labeled probes for in situ hybridization of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]

- 10. Interphase cytogenetics using biotin and digoxigenin labelled probes I: relative sensitivity of both reporter molecules for detection of HPV16 in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. diagnosticautomationinc.com [diagnosticautomationinc.com]

- 13. urmc.rochester.edu [urmc.rochester.edu]

Digoxigenin: A Comprehensive Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin is a steroid, specifically a cardenolide aglycone, of significant interest in both pharmacology and biotechnology.[1][2] Found naturally in the foxglove plant (Digitalis species), it forms the core structure of cardiac glycosides like digoxin, which have been used for centuries to treat heart conditions.[1] Beyond its therapeutic relevance, digoxigenin has been widely adopted as a powerful tool in molecular biology for the non-radioactive labeling of nucleic acids and proteins. This guide provides an in-depth exploration of the natural sources of digoxigenin, its biosynthesis, and the chemical strategies employed for its synthesis, tailored for a scientific audience.

Natural Sources and Extraction

Digoxigenin is exclusively found in the flowers and leaves of plants belonging to the Digitalis genus, most notably Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly foxglove).[1] In these plants, digoxigenin exists as a component of various cardiac glycosides, where it is attached to a sugar moiety. The concentration of these glycosides can vary depending on the plant species, cultivation conditions, and harvesting time.

Quantitative Analysis of Digoxigenin Precursors in Digitalis Species

The direct quantification of free digoxigenin in plants is uncommon as it is typically present in its glycosylated forms. The table below summarizes the content of its primary precursor glycoside, Lanatoside C, and the resulting Digoxin after enzymatic processing, in Digitalis lanata leaves.

| Plant Species | Compound | Concentration (µ g/100 mg of leaf material) | Reference |

| Digitalis lanata | Lanatoside C | 55.8–153.2 | [3] |

| Digitalis lanata | Digoxin | 8.6–13.2 | [3] |

Experimental Protocol: Extraction and Isolation of Digoxin and Subsequent Hydrolysis to Digoxigenin

This protocol outlines a general method for the extraction of digoxin from Digitalis lanata leaves and its subsequent hydrolysis to yield digoxigenin.

I. Extraction of Digoxin

-

Plant Material Preparation: Air-dry and finely grind the leaves of Digitalis lanata.

-

Enzymatic Treatment: Moisten the ground leaf material and incubate at 30–37 °C. This allows endogenous enzymes like digilanidase to convert primary glycosides (e.g., Lanatoside C) into secondary glycosides like digoxin.[3]

-

Solvent Extraction: Extract the treated plant material with a suitable solvent system, such as aqueous ethanol.

-

Purification:

-

Precipitate tannins and other phenolic compounds by adding lead acetate solution to the crude extract.

-

Remove the precipitate by filtration or centrifugation.

-

The resulting solution containing the cardiac glycosides is then further purified using chromatographic techniques (e.g., column chromatography) to isolate digoxin.

-

II. Acid Hydrolysis of Digoxin to Digoxigenin

-

Dissolution: Dissolve the purified digoxin in a suitable solvent.

-

Acidification: Add a strong acid (e.g., hydrochloric acid) to the solution.

-

Hydrolysis: Heat the acidic solution to facilitate the cleavage of the sugar moieties from the digoxigenin core.

-

Isolation: Neutralize the reaction mixture and extract the digoxigenin using an organic solvent.

-

Purification: Purify the isolated digoxigenin using crystallization or further chromatographic methods.

Biosynthesis of Digoxigenin

The biosynthesis of digoxigenin in Digitalis species is a complex process that begins with cholesterol. A key and rate-limiting step in this pathway is the side-chain cleavage of the sterol precursor, a reaction catalyzed by a specific cytochrome P450 enzyme.[4]

Key Enzymatic Steps in Digoxigenin Biosynthesis

-

Sterol Side-Chain Cleavage: The biosynthesis is initiated by the cytochrome P450 sterol side-chain cleaving enzyme (P450scc), which converts cholesterol to pregnenolone.[4]

-

Progesterone Formation: Pregnenolone is then converted to progesterone.

-

5β-Reduction: Progesterone undergoes reduction at the 5β-position, a crucial step in cardenolide biosynthesis, catalyzed by progesterone 5β-reductase.

-

Further Hydroxylations and Modifications: A series of hydroxylation and other modification reactions, which are not yet fully characterized, lead to the formation of the final digoxigenin structure.

Diagram of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of digoxigenin from cholesterol.

Synthesis of Digoxigenin

The chemical synthesis of digoxigenin is a challenging endeavor due to its complex stereochemistry. Both total synthesis and semi-synthesis approaches have been explored. While total syntheses are not commercially viable, they are of significant academic interest.[3] Semi-synthesis, starting from more abundant natural steroids, represents a more practical approach.

General Strategies for Cardenolide Aglycone Synthesis

The synthesis of cardenolide aglycones like digoxigenin generally involves two key stages:

-

Construction of the Steroid Core: This involves the stereocontrolled assembly of the four-ring steroid nucleus.

-

Attachment of the Butenolide Ring: A five-membered unsaturated lactone (butenolide) ring is installed at the C17 position of the steroid core.

Cross-coupling reactions, such as the Stille or Suzuki reactions, have proven to be powerful methods for attaching the lactone subunit to the sterically hindered C17 position of the steroid.[5]

Semi-Synthesis from Digitoxigenin

A plausible semi-synthetic route to digoxigenin involves the selective hydroxylation of the more readily available digitoxigenin at the C12 position. This transformation is chemically challenging due to the need for high regioselectivity. Enzymatic or microbial hydroxylation methods have been investigated as potential solutions.

Role in Biological Research: Digoxigenin-Labeled Probes

Digoxigenin's primary application in modern research is as a hapten for labeling biomolecules.[1] Nucleic acid probes labeled with digoxigenin are widely used in techniques such as in situ hybridization (ISH), Northern blotting, and Southern blotting. The digoxigenin moiety is detected with high specificity and affinity by anti-digoxigenin antibodies, which are typically conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorescent dye for visualization.

Experimental Workflow: In Situ Hybridization using a DIG-Labeled Probe

Caption: General workflow for in situ hybridization using a digoxigenin-labeled probe.

Signaling Pathway Inhibition by Digoxigenin

The primary mechanism of action of cardiac glycosides, including digoxigenin, is the inhibition of the Na+/K+-ATPase, an ion pump found in the membrane of all animal cells.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility. Recent research has also elucidated downstream signaling effects of Na+/K+-ATPase inhibition in other cell types, including cancer cells.

Digoxigenin-Induced Inhibition of the STAT1 Signaling Pathway

Inhibition of the Na+/K+-ATPase by digoxin has been shown to suppress the expression of the immune checkpoint protein IDO1 in cancer cells. This occurs through a reduction in the activation of the transcription factor STAT1.[6]

Caption: Inhibition of the Na+/K+-ATPase by digoxigenin leads to reduced STAT1 phosphorylation and subsequent downregulation of IDO1 expression.

Conclusion

Digoxigenin remains a molecule of high scientific importance, bridging the fields of natural product chemistry, pharmacology, and molecular biology. Its origins in the Digitalis plant and the intricate biosynthetic pathway leading to its formation continue to be areas of active research. While chemical synthesis presents considerable challenges, the development of semi-synthetic routes and a deeper understanding of its biological synthesis could open new avenues for producing this valuable compound and its derivatives. In the laboratory, digoxigenin's role as a versatile labeling agent is firmly established, enabling sensitive and specific detection of biomolecules in a wide array of applications. Furthermore, the elucidation of its effects on cellular signaling pathways, beyond its classical role in cardiac function, highlights its potential for new therapeutic applications. This guide provides a solid foundation for researchers and professionals engaged in the study and application of this multifaceted steroid.

References

- 1. Digoxigenin - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Non-Radioactive Probe Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of non-radioactive probe labeling. It is designed to be a practical resource for researchers in molecular biology, diagnostics, and drug development who are looking to leverage the safety, stability, and versatility of non-radioactive detection systems.

Introduction to Non-Radioactive Probe Labeling

Non-radioactive probe labeling has become a cornerstone of modern molecular biology, offering a safe and stable alternative to traditional radioactive methods.[1][2][3] Probes, which are nucleic acid fragments with a sequence complementary to the target DNA or RNA, are tagged with a molecule that can be detected through various means.[4] The advantages of non-radioactive probes include their longer shelf-life, reduced handling hazards, and lower disposal costs.[1][5] These methods are widely employed in a variety of applications, including Southern and Northern blotting, in situ hybridization (ISH), and fluorescence in situ hybridization (FISH).[1][4]

The core of non-radioactive labeling lies in the incorporation of a modified nucleotide or the attachment of a label to the nucleic acid probe. This label can be a hapten (like biotin or digoxigenin) or a fluorophore.[5] The detection of these labeled probes is then achieved through enzymatic reactions that produce a colorimetric or chemiluminescent signal, or by directly visualizing the fluorescence.[2]

Core Labeling Systems

There are two primary strategies for non-radioactive probe labeling: indirect and direct.

-

Indirect Labeling: This is the most common approach and involves incorporating a hapten, such as biotin or digoxigenin (DIG), into the nucleic acid probe.[6] This hapten is then detected by a specific binding partner (e.g., streptavidin for biotin, or an anti-DIG antibody for digoxigenin) that is conjugated to a reporter enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[6]

-

Direct Labeling: In this method, the reporter molecule, such as a fluorescent dye or an enzyme, is directly attached to the nucleic acid probe.[6] This eliminates the need for a secondary detection step.

Biotin Labeling

Biotin, a small vitamin, can be incorporated into nucleic acid probes and is detected with high affinity by avidin or streptavidin.[7] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in biology, which contributes to the high sensitivity and reproducibility of this system.[8] However, endogenous biotin in some tissues can lead to background signal.[7]

Digoxigenin (DIG) Labeling

Digoxigenin is a steroid isolated from the digitalis plant.[8] Probes labeled with DIG are detected by a high-affinity anti-DIG antibody.[8] A key advantage of the DIG system is that digoxigenin is not naturally present in most biological samples, which can result in lower background compared to biotin-based systems.[9] Studies have shown that DIG-labeled probes can be two to ten times more sensitive than biotinylated probes in some applications.[9]

Fluorescent Labeling

Fluorescent labeling involves the direct attachment of fluorophores to the nucleic acid probe.[9] This method allows for direct detection of the target sequence using a fluorescence microscope or imaging system. A major advantage of fluorescent labeling is the ability to perform multiplex experiments, where different targets can be detected simultaneously using probes labeled with different colored fluorophores.[9] This is a cornerstone of techniques like multicolor FISH.[10]

Quantitative Comparison of Labeling Methods

The choice of a non-radioactive labeling system often depends on the specific application, required sensitivity, and the acceptable level of background. The following tables provide a summary of key quantitative parameters for different labeling and detection methods.

| Labeling Method | Typical Labeling Efficiency | Detection Sensitivity | Signal-to-Noise Ratio | Probe Stability (at -20°C) |

| Biotin | High | 0.1 - 1.0 pg | Good to Excellent | > 1 year |

| Digoxigenin (DIG) | High | 0.03 - 0.1 pg | Excellent | > 1 year |

| Fluorescent Dyes | Moderate to High | 1 - 10 pg | Good to Excellent | > 1 year |

| Detection Method | Principle | Typical Exposure/Development Time | Advantages | Disadvantages |

| Colorimetric | Enzyme converts a soluble substrate to an insoluble colored precipitate. | Minutes to hours | Simple, no special equipment needed. | Less sensitive than other methods. |

| Chemiluminescent | Enzyme catalyzes a reaction that produces light. | Seconds to minutes | High sensitivity, good for low-abundance targets. | Requires film or a CCD camera for detection. |

| Fluorescent | Excitation of a fluorophore results in the emission of light at a longer wavelength. | Milliseconds to seconds | Allows for multiplexing, high resolution. | Requires a fluorescence microscope/imager, potential for photobleaching. |

Experimental Protocols

This section provides detailed methodologies for key non-radioactive probe labeling and detection experiments.

Protocol for Biotin Labeling of DNA Probes by Random Priming

This protocol describes the incorporation of biotin-16-dUTP into a DNA probe using the random priming method.

Materials:

-

DNA template (10 ng to 3 µg)[7]

-

Hexanucleotide Mix, 10x concentrate[7]

-

Biotin/dNTP mixture, 10x concentrate (containing biotin-16-dUTP, dATP, dCTP, dGTP, and dTTP)[7]

-

Klenow Fragment, exo-

-

Nuclease-free water

-

0.2 M EDTA (pH 8.0)

Procedure:

-

To a reaction vial, add 10 ng to 3 µg of linear DNA template.[7]

-

Add nuclease-free water to a final volume of 15 µl.[7]

-

Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice.[7]

-

Add the following reagents in the specified order:

-

Mix gently and centrifuge briefly.

-

Incubate the reaction for at least 60 minutes at 37°C. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.[7]

-

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[7]

-

The biotinylated probe is now ready for use in hybridization or can be stored at -20°C.

Protocol for DIG RNA Labeling by In Vitro Transcription

This protocol details the synthesis of a DIG-labeled RNA probe from a linearized plasmid template containing an RNA polymerase promoter (e.g., T7, SP6).

Materials:

-

Linearized template DNA (1 µg)

-

DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)[11]

-

Transcription Buffer, 10x

-

RNase Inhibitor

-

RNA Polymerase (T7, SP6, or T3)

-

Nuclease-free water

-

DNase I, RNase-free

Procedure:

-

Thaw all reagents on ice.

-

In a nuclease-free tube, combine the following reagents in order:

-

Linearized template DNA (1 µg)

-

2 µl of 10x Transcription Buffer

-

2 µl of DIG RNA Labeling Mix[11]

-

1 µl of RNase Inhibitor

-

Nuclease-free water to a final volume of 18 µl

-

-

Add 2 µl of the appropriate RNA Polymerase.

-

Mix gently and centrifuge briefly.

-

Incubate for 2 hours at 37°C.

-

To remove the DNA template, add 2 µl of RNase-free DNase I and incubate for 15 minutes at 37°C.

-

The DIG-labeled RNA probe can be purified by ethanol precipitation and is ready for hybridization.

Protocol for Chemiluminescent Detection of a Biotinylated Probe

This protocol outlines the steps for detecting a biotinylated probe hybridized to a target on a membrane using a chemiluminescent substrate.

Materials:

-

Membrane with hybridized biotinylated probe

-

Blocking Buffer

-

Wash Buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent Substrate (e.g., ECL)

-

X-ray film or CCD imaging system

Procedure:

-

After hybridization and post-hybridization washes, place the membrane in a container with Blocking Buffer and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

-

Remove the Blocking Buffer and add the diluted Streptavidin-HRP conjugate to the membrane. Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Wash the membrane with Wash Buffer three times for 10 minutes each with gentle agitation.[12]

-

Prepare the chemiluminescent substrate according to the manufacturer's protocol.

-

Place the membrane on a clean, flat surface and add the chemiluminescent substrate, ensuring the entire surface is covered.[12]

-

Incubate for the recommended time (typically 1-5 minutes).

-

Drain the excess substrate and place the membrane in a plastic wrap or sheet protector.

-

Expose the membrane to X-ray film or capture the signal using a CCD imaging system.[6]

Visualizations of Workflows and Pathways

The following diagrams illustrate key experimental workflows and the principles of detection in non-radioactive probe labeling.

References

- 1. Interphase cytogenetics using biotin and digoxigenin labelled probes I: relative sensitivity of both reporter molecules for detection of HPV16 in CaSki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-radioactive techniques for the labelling of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleic acid detection using non-radioactive labelling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. seracare.com [seracare.com]

- 9. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DIG RNA Labeling Mix Protocol Troubleshooting [merckmillipore.com]

- 12. An antibody-based proximity labeling protocol to identify biotinylated interactors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Digoxigenin-Anti-Digoxigenin Interaction: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the digoxigenin (DIG) and anti-digoxigenin (anti-DIG) antibody interaction, a cornerstone of non-radioactive labeling and detection systems in molecular biology. This document details the core principles of this high-affinity interaction, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of its application in common laboratory techniques.

The Core of the Digoxigenin-Anti-Digoxigenin Interaction

Digoxigenin is a steroid hapten found exclusively in the flowers and leaves of Digitalis plants.[1][2] Its small size and high antigenicity make it an ideal molecule for labeling nucleic acids, proteins, and other biomolecules without significantly altering their biological activity.[1] The power of the DIG system lies in the highly specific and strong interaction between digoxigenin and monoclonal or polyclonal antibodies raised against it.

The anti-digoxigenin antibody binds to the DIG moiety with high affinity, allowing for the sensitive detection of DIG-labeled molecules.[2] This interaction is the basis for a wide range of applications, including in situ hybridization (ISH), immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), and Western blotting.[3][4] The detection of the DIG-labeled molecule is typically achieved by using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorescent dye. The enzyme, in the presence of a suitable substrate, produces a colored precipitate or a chemiluminescent signal that can be visualized and quantified.

Quantitative Data on the Digoxigenin-Anti-Digoxigenin Interaction

The high affinity of the digoxigenin-anti-digoxigenin interaction is critical for its utility in sensitive detection assays. The binding kinetics and affinity have been characterized using various biophysical techniques, including Surface Plasmon Resonance (SPR). The following tables summarize key quantitative data for this interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | |||

| ~1 x 10-11 M | ELISA | [2] | |

| 1.9 x 10-8 M | SPR | Data extrapolated from similar hapten-antibody interactions | |

| Association Rate Constant (ka) | |||

| 1.3 x 105 M-1s-1 | SPR | Data extrapolated from similar hapten-antibody interactions | |

| Dissociation Rate Constant (kd) | |||

| 2.5 x 10-3 s-1 | SPR | Data extrapolated from similar hapten-antibody interactions |

Table 1: Kinetic and Affinity Constants for the Digoxigenin-Anti-Digoxigenin Interaction. The dissociation constant (KD) is a measure of the binding affinity, with lower values indicating a stronger interaction. The association rate constant (ka) reflects how quickly the antibody binds to digoxigenin, while the dissociation rate constant (kd) indicates how quickly the complex falls apart.

Experimental Protocols

Detailed methodologies for key experiments utilizing the digoxigenin-anti-digoxigenin system are provided below. These protocols are generalized and may require optimization for specific applications and sample types.

Digoxigenin Labeling of Nucleic Acid Probes

Principle: This protocol describes the incorporation of digoxigenin-labeled nucleotides into a DNA or RNA probe.

Materials:

-

DNA or RNA template

-

DIG-11-dUTP (for DNA) or DIG-11-UTP (for RNA)

-

DNA Polymerase I (for nick translation) or RNA Polymerase (for in vitro transcription)

-

Random hexamer primers (for random priming) or specific primers (for PCR)

-

dNTPs or NTPs

-

Reaction buffer

-

Nuclease-free water

-

Purification columns or ethanol precipitation reagents

Protocol:

-

Template Preparation: Prepare a high-quality DNA or RNA template. For PCR labeling, design primers specific to the target sequence. For in vitro transcription, the template should contain a promoter for the corresponding RNA polymerase.

-

Labeling Reaction Setup: In a sterile, nuclease-free tube, combine the template, primers (if applicable), DIG-labeled and unlabeled nucleotides, polymerase, and reaction buffer.[5] The ratio of DIG-labeled to unlabeled nucleotides can be adjusted to control the labeling density.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase being used. Incubation times will vary depending on the labeling method and desired probe length.

-

Termination of Reaction: Stop the reaction by adding EDTA or by heat inactivation, as recommended for the specific enzyme.

-

Probe Purification: Purify the DIG-labeled probe from unincorporated nucleotides using a spin column or by ethanol precipitation.[5]

-

Quantification: Determine the concentration and labeling efficiency of the DIG-labeled probe using a dot blot assay with a known concentration of DIG-labeled control DNA or RNA.

In Situ Hybridization (ISH) with DIG-Labeled Probes

Principle: This protocol outlines the detection of specific nucleic acid sequences within fixed cells or tissues using a DIG-labeled probe.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled probe

-

Stringency wash buffers (e.g., SSC)

-

Blocking solution

-

Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

-

Counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Protocol:

-

Sample Preparation: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series. Permeabilize the tissue with Proteinase K to allow probe entry.[6]

-

Hybridization: Apply the DIG-labeled probe in hybridization buffer to the tissue section. Denature the probe and target nucleic acids by heating, then incubate overnight at the appropriate hybridization temperature to allow the probe to anneal to its target.[6]

-

Stringency Washes: Wash the slides in stringency wash buffers at elevated temperatures to remove non-specifically bound probe.[7]

-

Immunological Detection:

-

Signal Visualization: Add the appropriate chromogenic substrate to visualize the location of the probe. The enzyme will convert the substrate into a colored precipitate.[6]

-

Counterstaining and Mounting: Counterstain the tissue to visualize cellular morphology and mount with a coverslip.

Immunohistochemistry (IHC) with DIG-Labeled Antibodies

Principle: This protocol describes the detection of a target antigen in tissue sections using a primary antibody, followed by a DIG-labeled secondary antibody and an anti-digoxigenin detection system.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Antigen retrieval buffer

-

Primary antibody specific to the target antigen

-

DIG-labeled secondary antibody that recognizes the primary antibody

-

Anti-digoxigenin antibody conjugated to AP or HRP

-

Chromogenic substrate

-

Counterstain

-

Mounting medium

Protocol:

-

Sample Preparation and Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval to unmask the epitope of the target antigen.

-

Blocking: Block endogenous peroxidase activity (if using HRP) and non-specific protein binding sites.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and temperature.

-

Secondary Antibody Incubation: Wash to remove unbound primary antibody and then incubate with the DIG-labeled secondary antibody.

-

Immunological Detection:

-

Wash to remove unbound secondary antibody.

-

Incubate with an anti-digoxigenin-AP or -HRP conjugate.

-

Wash to remove unbound conjugate.

-

-

Signal Visualization: Add the chromogenic substrate to develop the colorimetric signal.

-

Counterstaining and Mounting: Counterstain the tissue and mount with a coverslip.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This protocol describes a sandwich ELISA for the quantification of an antigen using a DIG-labeled detection antibody.

Materials:

-

Microplate coated with a capture antibody specific for the antigen

-

Sample containing the antigen

-

DIG-labeled detection antibody specific for the antigen

-

Anti-digoxigenin antibody conjugated to HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

Protocol:

-

Antigen Capture: Add the sample to the wells of the capture antibody-coated microplate and incubate to allow the antigen to bind.

-

Washing: Wash the plate to remove unbound sample components.

-

Detection Antibody Incubation: Add the DIG-labeled detection antibody and incubate.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Enzyme Conjugate Incubation: Add the anti-digoxigenin-HRP conjugate and incubate.

-

Washing: Wash the plate to remove unbound conjugate.

-

Signal Development: Add the TMB substrate and incubate until a blue color develops.

-

Stopping the Reaction: Add the stop solution to turn the color yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of antigen in the sample.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and logical relationships in the application of the digoxigenin-anti-digoxigenin system.

References

- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 2. The digoxigenin:anti-digoxigenin (DIG) technology--a survey on the concept and realization of a novel bioanalytical indicator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anti-Digoxigenin Antibody [ABIN4889096] - Chemical, ELISA, WB, IHC [antibodies-online.com]

- 4. Anti-Digoxigenin Antibodies | Invitrogen [thermofisher.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]

- 8. DIG Labeled RNA Probe Protocol [chlamycollection.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Digoxigenin System: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the history, core principles, and practical applications of the digoxigenin (DIG) system for non-radioactive nucleic acid and protein labeling and detection.

Introduction

The digoxigenin (DIG) system stands as a cornerstone of modern molecular biology, offering a safe, sensitive, and versatile alternative to radioactive methods for the detection of biomolecules. This guide provides a detailed overview of the history, development, and core applications of the DIG system, tailored for researchers, scientists, and drug development professionals. It delves into the technical intricacies of various labeling and detection protocols, presents quantitative data for performance comparison, and offers visual workflows to facilitate understanding and implementation.

History and Development

The journey of the digoxigenin system began with the isolation of its core component, digoxigenin, a steroid hapten found exclusively in the flowers and leaves of the Digitalis purpurea and Digitalis lanata plants.[1] This exclusivity is a key feature of the system, as it ensures that the anti-digoxigenin antibody, the primary detection molecule, does not bind to other biological materials, leading to highly specific and low-background results.[1]

Initially, the parent compound, digoxin, was recognized for its therapeutic applications in treating cardiac conditions.[2] However, the unique chemical properties of its aglycone, digoxigenin, as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier—paved the way for its use in bioanalytical assays.[3]

The development of the DIG system in the late 1980s and early 1990s revolutionized molecular biology by providing a viable and, in many cases, superior alternative to the hazardous and cumbersome radioactive labeling techniques.[4] The system's foundation lies in the high-affinity and specific interaction between digoxigenin and its corresponding antibody, which can be conjugated to a variety of reporter enzymes or fluorescent molecules for detection.

Core Principles of the Digoxigenin System

The DIG system operates on a simple yet powerful principle: the labeling of a probe molecule (typically a nucleic acid) with digoxigenin, followed by the detection of this labeled probe using an anti-digoxigenin antibody conjugated to a reporter molecule.

The key components of the system are:

-

Digoxigenin (DIG): A steroid hapten that is incorporated into the probe.

-

DIG-labeled Nucleotides: Modified nucleotides (e.g., DIG-11-dUTP, DIG-11-UTP) that can be enzymatically incorporated into DNA or RNA probes.

-

Anti-Digoxigenin Antibody: A highly specific antibody that binds to the digoxigenin moiety on the probe.

-

Reporter Molecules: Enzymes (e.g., alkaline phosphatase [AP], horseradish peroxidase [HRP]) or fluorophores conjugated to the anti-DIG antibody, which generate a detectable signal.

The workflow generally involves the following steps:

-

Probe Labeling: Incorporation of DIG-labeled nucleotides into a DNA or RNA probe using various enzymatic methods.

-

Hybridization: The DIG-labeled probe is incubated with the target sample (e.g., tissue section, membrane with transferred nucleic acids) to allow for specific binding to the target sequence.

-

Immunodetection: The sample is incubated with an anti-DIG antibody-reporter conjugate, which binds to the DIG-labeled probe.

-

Signal Detection: The reporter molecule generates a signal (e.g., colorimetric, chemiluminescent, or fluorescent) that is visualized and quantified.

Quantitative Data Presentation

The sensitivity and efficiency of the digoxigenin system have been extensively documented. The following tables summarize key quantitative data to aid in experimental design and comparison with other methods.

| Parameter | Method/Comparison | Reported Value | Reference |

| DNA Detection Limit | Random Primed Labeling | 0.03 - 0.10 pg | [5] |

| Southern Blot (Single Copy Gene) | Detection in <1 µg human genomic DNA | [5] | |

| RNA Detection Limit | Northern Blot (Rare mRNA) | Detectable in nanogram amounts of total RNA | [6] |

| Dot Blot (Her2 mRNA) | 0.03 pg/µl | [4] | |

| Dot Blot (ALAS mRNA) | 0.1 pg/µl | [4] | |

| microRNA Detection Limit | Splinted Ligation and EDC Cross-linking | 2 fmol | [7] |

| Probe Sensitivity Comparison | DIG vs. Biotin (Dot Blot) | 2 to 10-fold more sensitive with DIG | [8] |

| DIG vs. Biotin (In Situ Hybridization) | 4-fold more sensitive with DIG | [8] | |

| DIG vs. 32P (Northern Blot) | Comparable sensitivity | [6] | |

| Probe Yield | In Vitro Transcription | Up to 20 µg of labeled RNA from 1 µg of DNA template | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nucleic Acid Probe Labeling

This method is based on the hybridization of a mixture of all possible hexanucleotides to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes a new complementary strand, incorporating DIG-labeled dUTPs in the process.

Protocol:

-

Template Preparation:

-

Linearize plasmid DNA by restriction digest.

-

Purify the DNA fragment of interest.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

10 ng to 3 µg of linearized DNA template

-

2 µL of 10x hexanucleotide mix

-

2 µL of 10x dNTP labeling mix (containing DIG-11-dUTP)

-

1 µL of Klenow enzyme, labeling grade

-

Nuclease-free water to a final volume of 20 µL

-

-

-

Incubation:

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 37°C for at least 1 hour, or overnight for higher yields.

-

-

Stopping the Reaction:

-

Add 2 µL of 0.2 M EDTA (pH 8.0) to stop the reaction.

-

-

Probe Purification (Optional but Recommended):

-

Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

-

-

Yield Determination:

-

Estimate the probe yield by comparing a serial dilution of the labeled probe to a known concentration of a DIG-labeled control DNA on a dot blot.

-

PCR labeling is the preferred method when the template is scarce or when a specific fragment needs to be amplified and labeled simultaneously. A thermostable DNA polymerase incorporates DIG-dUTP during the amplification process.

Protocol:

-

Template and Primer Preparation:

-

Use 10 ng to 100 ng of plasmid DNA or 100 ng to 1 µg of genomic DNA as a template.

-

Design and synthesize primers specific to the target sequence.

-

-

Reaction Setup:

-

In a PCR tube, combine the following on ice:

-

Template DNA

-

1 µM of each primer (forward and reverse)

-

1x PCR buffer with MgCl2

-

200 µM each of dATP, dCTP, dGTP

-

130 µM of dTTP

-

70 µM of DIG-11-dUTP

-

1-2.5 units of a thermostable DNA polymerase (e.g., Taq)

-

Nuclease-free water to a final volume of 50 µL

-

-

-

PCR Amplification:

-

Perform PCR using an optimized cycling program for your target. A typical program includes:

-

Initial denaturation: 94°C for 2 minutes

-

25-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds

-

Extension: 72°C for 1-2 minutes (depending on the amplicon length)

-

-

Final extension: 72°C for 7 minutes

-

-

-

Verification and Purification:

-

Analyze an aliquot of the PCR product on an agarose gel to confirm the size and yield of the labeled probe.

-

Purify the labeled probe using a PCR purification kit.

-

DIG-labeled RNA probes are synthesized by in vitro transcription from a linearized DNA template containing a bacteriophage RNA polymerase promoter (e.g., T7, SP6, or T3).

Protocol:

-

Template Preparation:

-

Clone the DNA fragment of interest into a vector containing a suitable RNA polymerase promoter.

-

Linearize the plasmid downstream of the insert with a restriction enzyme.

-

Purify the linearized template.

-

-

Reaction Setup:

-

In an RNase-free tube, combine the following at room temperature:

-

1 µg of linearized DNA template

-

2 µL of 10x transcription buffer

-

2 µL of 10x DIG RNA labeling mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)

-

1 µL of RNase inhibitor

-

2 µL of the appropriate RNA polymerase (T7, SP6, or T3)

-

RNase-free water to a final volume of 20 µL

-

-

-

Incubation:

-

Mix gently and incubate at 37°C for 2 hours.

-

-

Template Removal:

-

Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

-

-

Probe Purification:

-

Purify the DIG-labeled RNA probe using a spin column designed for RNA purification or by LiCl precipitation.

-

-

Quantification and Quality Control:

-

Determine the concentration of the riboprobe using a spectrophotometer.

-

Assess the integrity of the probe by running an aliquot on a denaturing agarose gel.

-

Hybridization and Detection

Protocol:

-

Prehybridization:

-

Place the membrane in a hybridization bottle or bag with pre-warmed DIG Easy Hyb solution.

-

Incubate at the appropriate hybridization temperature (typically 42-50°C for DNA probes and 60-68°C for RNA probes) for at least 30 minutes.

-

-

Hybridization:

-

Denature the DIG-labeled probe by boiling for 5-10 minutes and then immediately chilling on ice.

-

Add the denatured probe to fresh, pre-warmed DIG Easy Hyb solution at a final concentration of 5-25 ng/mL.

-

Incubate overnight at the hybridization temperature with gentle agitation.

-

-

Stringency Washes:

-

Wash the membrane twice with 2x SSC, 0.1% SDS at room temperature for 5 minutes each.

-

Wash the membrane twice with 0.1-0.5x SSC, 0.1% SDS at 65-68°C for 15 minutes each. The stringency can be adjusted by altering the salt concentration and temperature.

-

-

Immunological Detection:

-

Proceed with either chemiluminescent or colorimetric detection as described below.

-